![molecular formula C20H31NO6 B4974710 1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4974710.png)
1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
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Overview
Description
1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a 3,5-dimethylphenoxy group and an ethoxyethyl chain, combined with oxalic acid. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 3,5-dimethylphenoxyethanol. This intermediate is then reacted with 1-(2-chloroethyl)-4-methylpiperidine under basic conditions to yield the desired compound. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine and phenoxy derivatives.
Scientific Research Applications
1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine
- 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine
Uniqueness
1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine is unique due to its specific substitution pattern on the phenoxy and piperidine rings This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
IUPAC Name |
1-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-15-4-6-19(7-5-15)8-9-20-10-11-21-18-13-16(2)12-17(3)14-18;3-1(4)2(5)6/h12-15H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWBDUKHSNUSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC(=CC(=C2)C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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